molecular formula C10H16N2O3 B2463128 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038311-12-4

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B2463128
CAS No.: 1038311-12-4
M. Wt: 212.249
InChI Key: RRKFXXQFHATUMO-UHFFFAOYSA-N
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Description

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The tert-butyl group attached to the oxadiazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts to activate tert-butylamidoxime, leading to the formation of the oxadiazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:

The presence of the tert-butyl group in this compound makes it unique by providing steric hindrance, which can affect its reactivity, stability, and interactions with molecular targets.

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)9-11-7(15-12-9)5-4-6-8(13)14/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKFXXQFHATUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038311-12-4
Record name 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid
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